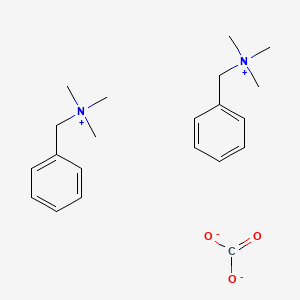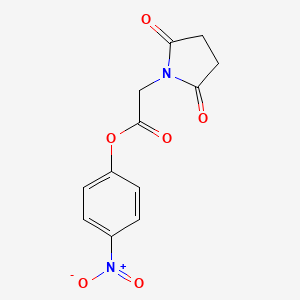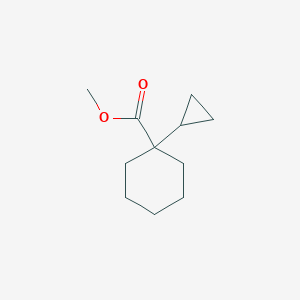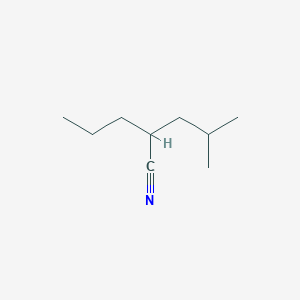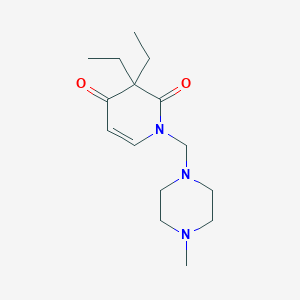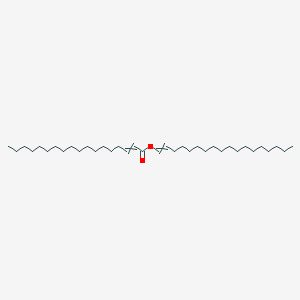
Octadec-1-EN-1-YL octadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-1-EN-1-YL octadec-2-enoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by its long carbon chain, which makes it hydrophobic and useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-1-EN-1-YL octadec-2-enoate typically involves the esterification reaction between octadec-1-en-1-ol and octadec-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of a continuous flow reactor also helps in maintaining consistent product quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Octadec-1-EN-1-YL octadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Octadec-2-enoic acid.
Reduction: Octadec-1-en-1-ol.
Substitution: Various substituted esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Octadec-1-EN-1-YL octadec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mecanismo De Acción
The mechanism of action of Octadec-1-EN-1-YL octadec-2-enoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Octadec-1-ene: A similar compound with a single double bond in the carbon chain.
Octadec-2-enoic acid: The acid counterpart of the ester.
Octadec-1-en-1-ol: The alcohol counterpart of the ester.
Uniqueness
Octadec-1-EN-1-YL octadec-2-enoate is unique due to its dual functionality as both an ester and an unsaturated compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.
Propiedades
Número CAS |
77045-70-6 |
|---|---|
Fórmula molecular |
C36H68O2 |
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
octadec-1-enyl octadec-2-enoate |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
Clave InChI |
VTPDOTGLYQPQPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
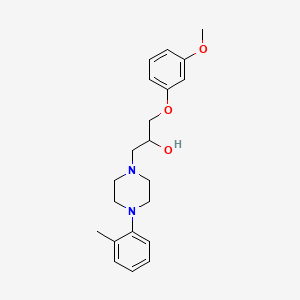
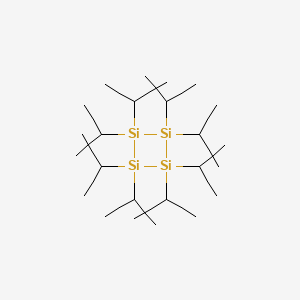
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
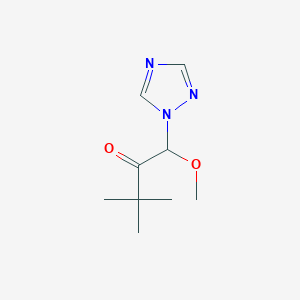
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
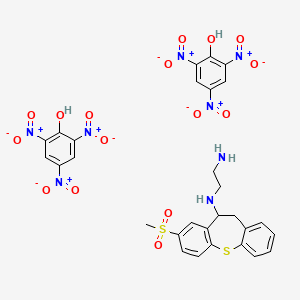
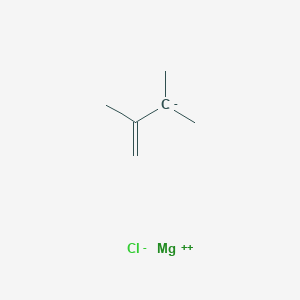
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)
